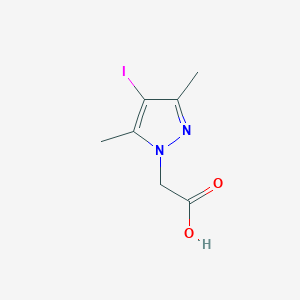

(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C7H9IN2O2 and a molecular weight of 280.06 g/mol . This compound is characterized by the presence of an iodine atom, two methyl groups, and a pyrazole ring attached to an acetic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

準備方法

The synthesis of (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the iodination of a pyrazole derivative. One common method includes the reaction of 3,5-dimethylpyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring . The resulting 4-iodo-3,5-dimethylpyrazole is then reacted with chloroacetic acid under basic conditions to yield this compound .

化学反応の分析

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.

科学的研究の応用

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: Researchers use this compound to investigate the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.

Industrial Chemistry: Although not widely used in industry, it can be employed in the development of new materials and catalysts.

作用機序

The mechanism of action of (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and acetic acid moiety . The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .

類似化合物との比較

Similar compounds to (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid include other pyrazole derivatives, such as:

4-Iodopyrazole: Lacks the acetic acid moiety but shares the iodine-substituted pyrazole core.

3,5-Dimethylpyrazole: Similar structure without the iodine atom and acetic acid group.

1-Benzyl-4-iodo-1H-pyrazole: Contains a benzyl group instead of the acetic acid moiety.

The uniqueness of this compound lies in its combination of the iodine-substituted pyrazole ring with an acetic acid group, which imparts distinct chemical and biological properties .

生物活性

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a chemical compound that belongs to the pyrazole class, characterized by its unique structure featuring an iodine atom and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C7H9IN2O2

- Molecular Weight : 280.06 g/mol

- CAS Number : 6715-88-4

The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have been shown to inhibit enzyme activity, modulate receptor function, and interfere with cellular processes. The iodine substituent enhances its reactivity, facilitating further functionalization that can lead to biologically relevant derivatives.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | Moderate activity observed |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research into the anticancer potential of pyrazole derivatives indicates that this compound may also exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .

Study 2: Anticancer Properties

In vitro tests conducted on cancer cell lines showed that this compound could reduce cell viability significantly compared to control groups. The study highlighted its role in triggering apoptotic pathways in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its polar nature due to the imidazole ring structure. This characteristic may enhance its absorption and distribution within biological systems.

特性

IUPAC Name |

2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISLFXBZKHNZBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。